2-Methyl-1,3,4-thiadiazole

DFT electronic structure reactivity prediction

2-Methyl-1,3,4-thiadiazole (CAS 26584-42-9; molecular formula C₃H₄N₂S; molecular weight 100.14 g/mol) is a five-membered heteroaromatic building block featuring a methyl substituent at the 2-position of the 1,3,4-thiadiazole ring. It serves as a versatile synthetic intermediate for constructing biologically active derivatives—including antibacterial, antifungal, and anticancer agents—and as a precursor to specialty chemicals such as corrosion inhibitors and dyestuffs.

Molecular Formula C3H4N2S
Molecular Weight 100.14 g/mol
CAS No. 26584-42-9
Cat. No. B8683032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,4-thiadiazole
CAS26584-42-9
Molecular FormulaC3H4N2S
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESCC1=NN=CS1
InChIInChI=1S/C3H4N2S/c1-3-5-4-2-6-3/h2H,1H3
InChIKeyRQSCFNPNNLWQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3,4-thiadiazole (CAS 26584-42-9): Core Identity, Physicochemical Profile, and Strategic Role as a Synthetic Intermediate


2-Methyl-1,3,4-thiadiazole (CAS 26584-42-9; molecular formula C₃H₄N₂S; molecular weight 100.14 g/mol) is a five-membered heteroaromatic building block featuring a methyl substituent at the 2-position of the 1,3,4-thiadiazole ring [1]. It serves as a versatile synthetic intermediate for constructing biologically active derivatives—including antibacterial, antifungal, and anticancer agents—and as a precursor to specialty chemicals such as corrosion inhibitors and dyestuffs [2]. The compound's relatively low molecular weight and the presence of two annular nitrogen atoms confer a distinct electronic profile, making it a compact, tunable scaffold for medicinal chemistry and materials science applications [3].

Why 2-Methyl-1,3,4-thiadiazole Cannot Be Trivially Replaced by Other 1,3,4-Thiadiazole Isomers or Analogs in Synthesis and Application


Within the 1,3,4-thiadiazole class, seemingly minor substituent variations—such as a 2-amino, 2-mercapto, or 2,5-dimethyl substitution—produce profound differences in electronic character, synthetic accessibility, and biological or functional performance [1]. Computational studies demonstrate that 2-methyl-1,3,4-thiadiazole possesses the highest electron-donating capacity (HOMO density) among common analogs, which directly dictates its reactivity in electrophilic substitutions and metal-coordination chemistry [1]. Furthermore, the 2-methyl group provides a versatile synthetic handle for further derivatization (e.g., lithiation, aldol-type condensations, and quaternization) that is qualitatively distinct from the nucleophilic behavior of 2-amino or the disulfide chemistry of 2-mercapto analogs, meaning that a procurement decision based solely on the 1,3,4-thiadiazole core—without regard for the specific 2-substituent—risks substoichiometric or entirely failed synthetic outcomes [2].

2-Methyl-1,3,4-thiadiazole: Quantified Performance Head-to-Head Against Key 1,3,4-Thiadiazole Analogs


Electron-Donating Capacity: 2-Methyl-1,3,4-thiadiazole Ranks Highest in HOMO Density Among Five Common Thiadiazoles

In a systematic DFT study at the B3LYP/6-31G* level, 2-methyl-1,3,4-thiadiazole exhibited the highest HOMO density among five 1,3,4-thiadiazole derivatives, establishing it as the strongest electron donor of the series [1]. This property is directly relevant to its utility in charge-transfer complexes and as a ligand in coordination chemistry.

DFT electronic structure reactivity prediction

Synthetic Versatility: 2-Methyl Group Enables Aldehyde Condensation Chemistry Absent in 2-Unsubstituted and 2-Amino Analogs

The 2-methyl group in 2-methyl-5-phenyl-1,3,4-thiadiazole undergoes dehydration–condensation with aromatic aldehydes in the presence of anhydrous ZnCl₂, and this reactivity is further enhanced upon quaternization to the methiodide, enabling facile condensation with aromatic aldehydes or p-nitrosodimethylaniline in the presence of piperidine [1]. In contrast, 2-amino-1,3,4-thiadiazoles preferentially react through nucleophilic amino-group pathways, and 2-unsubstituted-1,3,4-thiadiazoles lack this reactive methyl handle entirely [1].

synthetic methodology C–H activation heterocyclic derivatization

Corrosion Inhibition: 2-Methyl-5-mercapto-1,3,4-thiadiazole Outperforms 2-Amino-5-mercapto-1,3,4-thiadiazole on Copper in Chloride Media

A combined impedance spectroscopy and DFT study compared 2-methyl-5-mercapto-1,3,4-thiadiazole (MMT) and 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) as copper corrosion inhibitors in neutral chloride solution [1]. MMT exhibited superior inhibition efficiency, as evidenced by higher total DC path resistance values derived from equivalent-circuit fitting of impedance data, and both compounds were characterized as 'excellent' copper corrosion inhibitors [1]. The methyl-substituted derivative achieved this performance advantage through more favorable adsorption geometry and surface-molecule interactions [1].

corrosion inhibition electrochemical impedance spectroscopy copper protection

Metabolite Identity: 2-Methyl-1,3,4-thiadiazole-5-thiol Is the Specific Thiol Leaving Group of Cefazolin, Distinct from the 1-Methyltetrazole-5-thiol of Other Cephalosporins

2-Methyl-1,3,4-thiadiazole-5-thiol (MTD) is the unique thiol leaving group generated upon metabolism of cefazolin, structurally distinct from the 1-methyltetrazole-5-thiol (MTT) leaving group associated with other β-lactam antibiotics such as cefamandole and cefoperazone [1]. Both thiols were tested as substrates for S-methylation by purified human kidney thiopurine methyltransferase (TPMT) and human liver microsomal thiol methyltransferase, providing a direct biochemical comparison relevant to the risk of hypoprothrombinemia [1].

drug metabolism cephalosporin impurity thiol methylation

Synthetic Route Selectivity: Water as Solvent Favors 1,3,4-Thiadiazole Formation (83% Yield) over 1,3,4-Oxadiazole, Enabling Chemodivergent Access from a Common Precursor

In an acid-catalyzed regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles versus 1,3,4-oxadiazoles from alkyl 2-(methylthio)-2-thioxoacetates, the choice of reaction medium dictates product outcome: using water as solvent favors thiadiazole formation in 83% yield, whereas switching to AcOH/DMF promotes oxadiazole synthesis in 78% yield [1]. This chemodivergence is highly relevant to 2-methyl-1,3,4-thiadiazole procurement because it demonstrates that targeted synthetic routes can deliver the thiadiazole core with good efficiency, avoiding competing oxadiazole byproducts.

regioselective synthesis chemodivergence thiadiazole vs. oxadiazole

Electrochemical Redox Behavior: Bis(2-methyl-1,3,4-thiadiazolyl)-5,5'-disulfane (BMT) Shows Distinct Disulfide Bond Reductive Cleavage at -0.55 V vs. Ag/AgCl, Differentiating It from DMcT

Electrochemical examination of protonated and deprotonated 2,5-dimercapto-1,3,4-thiadiazole (DMcT) and its methyl-substituted derivative, bis(2-methyl-1,3,4-thiadiazolyl)-5,5'-disulfane (BMT), revealed that the reduction potential for disulfide bond cleavage of BMT occurs at -0.55 V (vs. Ag/AgCl), shifted to -0.05 V in acidic acetonitrile [1]. The 2-methyl substitution on the thiadiazole ring in BMT modulates the redox potential compared to the unsubstituted DMcT parent, providing a tunable electrochemical parameter relevant to energy-storage and redox-active materials.

electrochemistry disulfide redox organosulfur

2-Methyl-1,3,4-thiadiazole: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Building Block for Antibacterial and Antifungal Lead Optimization

The 1,3,4-thiadiazole scaffold, particularly the 2-methyl-substituted variant, serves as a privileged structure in antimicrobial drug discovery [1]. A 2025 review of 79 newly synthesized 1,3,4-thiadiazole derivatives reported that many exhibited superior antibacterial inhibitory efficacy relative to standard reference antibiotics, with 90–100% growth inhibition against Gram-positive and Gram-negative strains; similarly, 75 derivatives demonstrated antifungal potency exceeding reference agents [1]. Given the established reactivity advantage of the 2-methyl group for further derivatization—including lithiation and aldehyde condensation—2-methyl-1,3,4-thiadiazole is the rational starting material for medicinal chemistry teams constructing focused thiadiazole libraries [2].

Corrosion Inhibitor Formulation for Copper and Steel in Acidic and Chloride Environments

Electrochemical evidence demonstrates that 2-methyl-5-mercapto-1,3,4-thiadiazole functions as an excellent corrosion inhibitor for copper in neutral chloride media, outperforming the 2-amino analog in impedance-derived protection parameters [1]. Additionally, thiadiazole derivatives have been validated as effective inhibitors for mild steel and carbon steel in H₂SO₄ and HCl solutions [2]. Industrial chemists formulating corrosion inhibitor packages for cooling water systems, oilfield produced water, or pickling operations can select 2-methyl-1,3,4-thiadiazole-derived additives with the confidence that the methyl substituent provides adsorption geometry advantages corroborated by DFT-level quantum-chemical modeling [1].

Pharmaceutical Quality Control: Reference Standard for Cefazolin Impurity E Profiling

2-Methyl-1,3,4-thiadiazole-5-thiol (also designated as 2-mercapto-5-methyl-1,3,4-thiadiazole, MMTD) is the official European Pharmacopoeia Impurity E of cefazolin sodium [1]. Because this thiol is structurally and metabolically distinct from the 1-methyltetrazole-5-thiol impurity of other cephalosporins—and because it serves as a specific substrate for human thiol methyltransferases implicated in hypoprothrombinemia risk—analytical laboratories engaged in cefazolin batch release, stability testing, or metabolite identification must procure the 2-methyl-1,3,4-thiadiazole-derived reference material; substitution with tetrazole-based analogs is analytically invalid [2].

Electrochemical Energy Storage: Organosulfur Cathode Materials with Tunable Redox Potential

The bis(2-methyl-1,3,4-thiadiazolyl)-5,5'-disulfane (BMT) derivative exhibits a well-defined disulfide bond reduction potential of -0.55 V (vs. Ag/AgCl) that is distinct from the redox behavior of the unsubstituted 2,5-dimercapto-1,3,4-thiadiazole (DMcT) parent [1]. This tunability, achieved through the electron-donating effect of the 2-methyl group, enables materials scientists to design lithium-battery cathodes or redox-flow battery electrolytes with precisely engineered voltage output. Procurement of 2-methyl-1,3,4-thiadiazole as the monomer precursor for BMT synthesis therefore represents a strategic decision for energy-storage R&D groups seeking differentiated electrochemical performance [1].

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